molecular formula C9H14Cl2N2O2 B2724289 Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride CAS No. 2418648-09-4

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride

Cat. No.: B2724289
CAS No.: 2418648-09-4
M. Wt: 253.12
InChI Key: VRYBZOFRVPOCJV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride is a chemical compound with the molecular formula C9H12N2O2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. The reaction is straightforward and can be completed in less than one minute . The reaction conditions usually involve the use of methanol as a solvent and a mole ratio of 1:2 (metal:ligand) for complexation with copper(II) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methylpyridine: A precursor in the synthesis of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate.

    Chloroacetic acid: Used in the synthesis process.

    Copper(II) chloride: Forms complexes with the compound to enhance antibacterial activity.

Uniqueness

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate is unique due to its ability to form stable complexes with metal ions, which can enhance its biological activity

Properties

IUPAC Name

methyl 2-amino-2-(6-methylpyridin-2-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-4-3-5-7(11-6)8(10)9(12)13-2;;/h3-5,8H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYBZOFRVPOCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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